molecular formula C14H19NO4 B078778 N-Carbobenzoxy-DL-norleucine CAS No. 15027-13-1

N-Carbobenzoxy-DL-norleucine

Cat. No.: B078778
CAS No.: 15027-13-1
M. Wt: 265.3 g/mol
InChI Key: NMYWMOZOCYAHNC-UHFFFAOYSA-N
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Description

N-Carbobenzoxy-DL-norleucine is a derivative of the amino acid norleucine, modified to include a benzyloxycarbonyl protecting group. This modification is commonly used in peptide synthesis to protect the amino group during the coupling of amino acids. The compound has the chemical formula C14H19NO4 and is known for its role in synthetic organic chemistry and peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Carbobenzoxy-DL-norleucine can be synthesized through the reaction of norleucine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-Carbobenzoxy-DL-norleucine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can remove the benzyloxycarbonyl protecting group, yielding free norleucine.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Acidic or basic conditions depending on the desired substitution.

Major Products:

    Oxidation: Oxo derivatives of norleucine.

    Reduction: Free norleucine.

    Substitution: Various substituted norleucine derivatives.

Scientific Research Applications

N-Carbobenzoxy-DL-norleucine has several applications in scientific research:

    Chemistry: Used in peptide synthesis as a protecting group for amino acids.

    Biology: Studied for its role in protein engineering and enzyme inhibition.

    Medicine: Investigated for potential therapeutic applications in drug development.

    Industry: Utilized in the production of synthetic peptides and proteins for research and pharmaceutical purposes.

Mechanism of Action

The mechanism of action of N-Carbobenzoxy-DL-norleucine involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group protects the amino group of norleucine, preventing unwanted side reactions during peptide coupling. This allows for the selective formation of peptide bonds, ensuring the correct sequence of amino acids in the final peptide product.

Comparison with Similar Compounds

  • N-[(Benzyloxy)carbonyl]glycine
  • N-[(Benzyloxy)carbonyl]alanine
  • N-[(Benzyloxy)carbonyl]valine

Comparison: N-Carbobenzoxy-DL-norleucine is unique due to its longer aliphatic side chain compared to other benzyloxycarbonyl-protected amino acids. This structural difference can influence its reactivity and the properties of the peptides synthesized using it.

Biological Activity

N-Carbobenzoxy-DL-norleucine (Cbz-DL-Nle) is a synthetic derivative of the amino acid norleucine, characterized by the presence of a carbobenzoxy (Cbz) protecting group. This modification is primarily utilized in peptide synthesis to protect the amino group during coupling reactions. The compound is recognized for its applications in organic chemistry, specifically in the synthesis of peptides and proteins, and has garnered interest for its potential biological activities.

  • Chemical Formula : C₁₄H₁₉NO₄
  • CAS Number : 15027-13-1
  • Molecular Weight : 273.31 g/mol

This compound functions as a protecting group that stabilizes the amino functionality of norleucine during peptide synthesis. Its role extends beyond mere protection; it has been implicated in various biochemical pathways, particularly in relation to enzyme inhibition. Notably, studies have suggested its potential involvement as an inhibitor of matrix metalloproteinase-7 (MMP7), which is crucial for extracellular matrix remodeling and cellular processes like migration and apoptosis.

1. Peptide Synthesis

This compound is extensively used in peptide synthesis due to its ability to protect the amino group, allowing for selective coupling with other amino acids. This property makes it valuable in creating complex peptide structures for research and therapeutic applications.

2. Enzyme Inhibition

Research indicates that derivatives of norleucine, including Cbz-DL-Nle, may exhibit inhibitory effects on specific enzymes such as MMP7. This inhibition can influence various physiological processes, including cell migration and tissue remodeling.

3. Therapeutic Potential

While this compound itself may not display significant biological activity, its derivatives have been explored for therapeutic applications. These compounds can mimic natural amino acids while providing unique properties that may enhance drug design and development.

Table 1: Summary of Biological Activities and Research Findings

Study ReferenceBiological ActivityFindings
Enzyme InhibitionSuggested role as an MMP7 inhibitor, impacting cell migration and apoptosis.
Peptide SynthesisDemonstrated utility in synthesizing non-canonical amino acids for structural studies.
Therapeutic ApplicationsExplored as a precursor in peptide synthesis with potential applications in drug design.

Case Study: MMP7 Inhibition

In a study focusing on the inhibition of MMP7, researchers investigated various compounds derived from norleucine, including this compound. The results indicated that these compounds could effectively inhibit MMP7 activity, suggesting their potential use in therapeutic strategies targeting diseases involving extracellular matrix degradation.

Properties

IUPAC Name

2-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-2-3-9-12(13(16)17)15-14(18)19-10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYWMOZOCYAHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20294762
Record name Z-DL-Nle-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15027-13-1
Record name 15027-13-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97950
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Z-DL-Nle-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research mentions that N-Carbobenzoxy-DL-norleucine was produced during the concentration step of tobacco powder processing. What could be a possible explanation for its formation in this context?

A1: While the research paper [] itself doesn't delve into the specific formation mechanism of this compound during the tobacco powder concentration, its presence could be attributed to several factors.

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